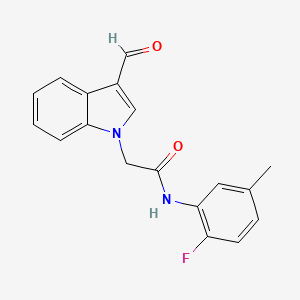![molecular formula C12H13N3OS3 B5833492 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide” is a complex organic molecule that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The presence of the thiadiazole ring can contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, along with various functional groups attached to it, including a methylthio group and an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the thiadiazole ring might contribute to the compound’s stability and reactivity .Applications De Recherche Scientifique
CBKinase1_006430
CBKinase1_006430 is related to the Casein Kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . They regulate key signaling pathways known to be critically involved in tumor progression .
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide
This compound contains a 1,3,4-thiadiazole ring . Thiadiazoles are a sub-family of azole compounds. They are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . Compounds bearing them as a structural motif are fairly common in pharmacology .
CBKinase1_018830
CBKinase1_018830 is also related to the Casein Kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . They regulate key signaling pathways known to be critically involved in tumor progression .
Mécanisme D'action
Target of Action
CBKinase1_006430, also known as CBKinase1_018830, 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide, UPCMLD0ENAT5707775:001, SMR000076934, or HMS2401C18, is a kinase inhibitor. Kinases are a group of enzymes that catalyze the transfer of a phosphate group from ATP to a specified molecule . The primary targets of CBKinase1_006430 are likely to be members of the kinase family, which play crucial roles in signal transduction and are major targets for drugs .
Mode of Action
CBKinase1_006430 interacts with its kinase targets by binding to the ATP-binding pocket, inhibiting the kinase’s ability to transfer a phosphate group to its substrate . This inhibition disrupts the kinase’s signaling pathway, leading to changes in cellular processes such as cell cycle progression, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Biochemical Pathways
The inhibition of kinases by CBKinase1_006430 affects various biochemical pathways. For instance, it can disrupt cell cycle progression, affecting the proliferation of cells . It can also interfere with transcription and translation processes, impacting protein synthesis within the cell . Furthermore, it can alter the structure of the cytoskeleton and cell-cell adhesion, affecting cell shape and interactions .
Pharmacokinetics
The pharmacokinetic properties of kinase inhibitors are generally influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological characteristics .
Result of Action
The molecular and cellular effects of CBKinase1_006430’s action are primarily the result of its inhibition of kinase activity. By blocking the activity of kinases, CBKinase1_006430 can disrupt various cellular processes, potentially leading to cell cycle arrest, altered protein synthesis, changes in cell shape and interactions, and even cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_006430. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Additionally, the cellular environment, including the presence of other signaling molecules and the cell’s physiological state, can influence the compound’s efficacy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS3/c1-8-14-15-12(19-8)18-7-11(16)13-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGRBEVUFSVHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)
![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)
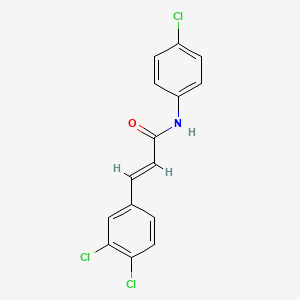

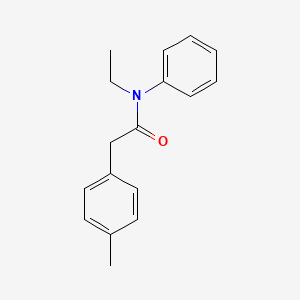
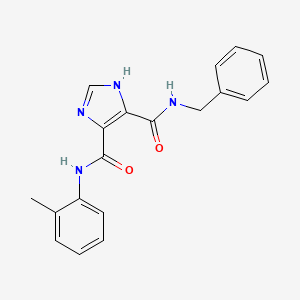

![N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)
![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)
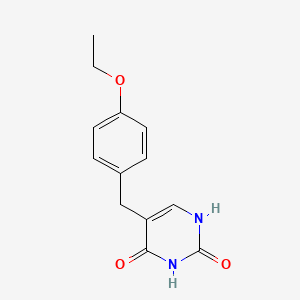
![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5833502.png)
